

Enrupatinib: A CSF-1R Inhibitor with Therapeutic Potential in Neurodegeneration

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Enrupatinib (EI-1071) is an orally bioavailable, brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). By selectively targeting CSF-1R, Enrupatinib modulates microglial activation, a key process in the neuroinflammatory cascade implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD). Preclinical studies in transgenic mouse models of AD have demonstrated Enrupatinib's potential to ameliorate cognitive deficits, reduce neuroinflammation, and decrease microglial proliferation around amyloid plaques. A Phase 1 clinical trial in healthy volunteers has established its safety and tolerability, paving the way for further clinical investigation in patients with Alzheimer's disease. This technical guide provides a comprehensive overview of Enrupatinib, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support ongoing research and development in the field of neurodegenerative therapeutics.

Introduction to Enrupatinib

Enrupatinib is a potent and selective inhibitor of the CSF-1R tyrosine kinase.[1] Its development is based on the growing body of evidence highlighting the critical role of neuroinflammation, driven by chronic microglial activation, in the progression of neurodegenerative disorders.[2][3] **Enrupatinib**'s ability to cross the blood-brain barrier and



engage its target within the central nervous system makes it a promising therapeutic candidate for diseases like Alzheimer's.[4]

Table 1: Enrupatinib (EI-1071) Drug Profile

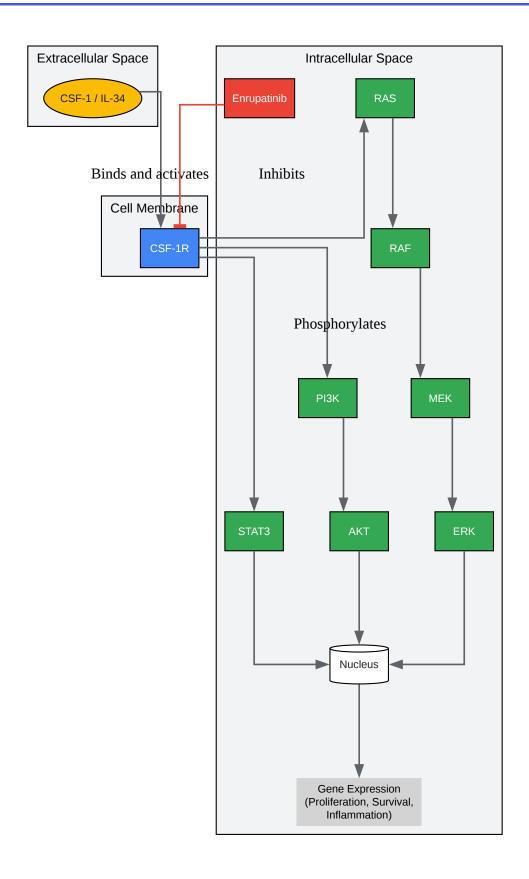
Feature	Description	
Mechanism of Action	Selective CSF-1R inhibitor[4]	
Modality	Small Molecule[4]	
Route of Administration	Oral[4]	
Brain Penetrance	Yes[4]	
Developer	Elixiron Immunotherapeutics[1]	
Current Status	Phase 2 trial in Alzheimer's disease planned[1] [5]	

Mechanism of Action: Targeting the CSF-1R Signaling Pathway

The colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase primarily expressed on microglia in the brain. Its activation by its ligands, CSF-1 and IL-34, is crucial for the survival, proliferation, and differentiation of these immune cells.[2][6] In the context of neurodegenerative diseases, chronic activation of the CSF-1R pathway is associated with a pro-inflammatory microglial phenotype, leading to the release of cytotoxic factors and exacerbation of neuronal damage.[7][8]

Enrupatinib exerts its therapeutic effect by inhibiting the kinase activity of CSF-1R, thereby blocking downstream signaling cascades that promote microglial activation and proliferation.[4] This targeted inhibition is intended to shift the microglial population from a detrimental, proinflammatory state to a more homeostatic, neuroprotective phenotype.





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Figure 1: Simplified CSF-1R signaling pathway and the inhibitory action of Enrupatinib.



Preclinical Efficacy in Alzheimer's Disease Models

Enrupatinib has been evaluated in the 5XFAD and J20 transgenic mouse models of Alzheimer's disease, which exhibit key pathological features of the human condition, including amyloid-beta (Aβ) plaque deposition and cognitive decline.[2]

Cognitive Improvement

Treatment with **Enrupatinib** at doses of 150 and 300 mg/kg resulted in a significant enhancement of cognitive functions in both the 5XFAD and J20 mouse models.[2] This was demonstrated by relevant increases in the discrimination index and the percentage of time spent exploring a new object in the Novel Object Recognition (NOR) test compared to untreated mice.[2]

Table 2: Summary of Preclinical Efficacy of Enrupatinib in AD Mouse Models

Endpoint	Model	Treatment	Outcome
Cognitive Function	5XFAD, J20	150 & 300 mg/kg	Significant enhancement in Novel Object Recognition test[2]
Microglia	5XFAD, J20	150 & 300 mg/kg	Reduced activation and density near amyloid plaques[2]
Gene Expression	5XFAD, J20	150 & 300 mg/kg	Significant reduction of Iba-1, Csf1r, Trem2, and Tyrobp[2]
Neuroinflammation	5XFAD, J20	150 & 300 mg/kg	Downregulation of neuroinflammatory pathways (RNA-seq) [2]
Neuronal Viability	5XFAD	300 mg/kg	Trend toward reduced neuronal cell death[2]



Note: Specific quantitative data from these studies are not yet publicly available.

Modulation of Neuroinflammation

Enrupatinib treatment led to a significant reduction in the expression of genes associated with homeostatic and disease-associated microglia (DAM), including Iba-1, Csf1r, Trem2, and Tyrobp, in both 5XFAD and J20 mice.[2] Furthermore, microscopic analysis revealed a decrease in microglial activation and density in the vicinity of amyloid plaques.[2] RNA sequencing analysis confirmed the downregulation of broader neuroinflammatory pathways.[2]

Pharmacokinetics and Safety Preclinical Pharmacokinetics

Enrupatinib has been characterized as a brain-penetrant molecule, a critical feature for a CNS-targeted therapeutic.[4] Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and the brain-to-plasma concentration ratio from preclinical studies are not yet publicly available.

Clinical Safety and Tolerability

A first-in-human, Phase 1 clinical trial (NCT04238364) in healthy volunteers has been completed. The results indicated that **Enrupatinib** is well-tolerated, supporting its further development for Alzheimer's disease.[9]

Experimental Protocols

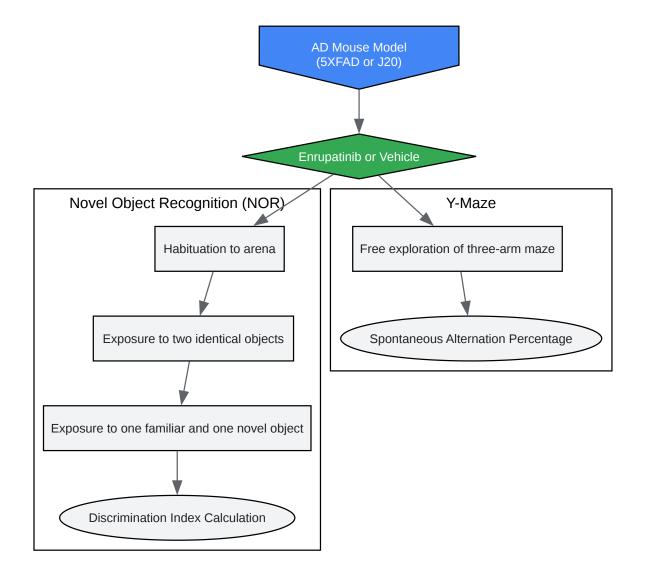
The following sections outline the general methodologies for key experiments cited in the preclinical evaluation of **Enrupatinib**.

Animal Models

- 5XFAD Mice: These mice overexpress human amyloid precursor protein (APP) with three familial AD mutations and human presentilin 1 (PSEN1) with two familial AD mutations, leading to rapid Aβ plaque deposition.
- J20 Mice: These mice overexpress human APP with the Swedish and Indiana mutations, also resulting in Aβ pathology and cognitive deficits.



Behavioral Testing



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Figure 2: General workflow for behavioral testing in preclinical AD models.

- Novel Object Recognition (NOR) Test:
 - Habituation: Mice are individually habituated to an open-field arena for a set period.
 - Training/Familiarization: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration.



- Testing: After a retention interval, one of the familiar objects is replaced with a novel object, and the mouse is returned to the arena. The time spent exploring each object is recorded.
- Data Analysis: The discrimination index is calculated as (Time exploring novel object -Time exploring familiar object) / (Total exploration time).
- Y-Maze Spontaneous Alternation:
 - Exploration: Each mouse is placed in the center of a Y-shaped maze and allowed to freely explore the three arms for a set time.
 - Data Analysis: The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm than the previous two). A higher percentage indicates better spatial working memory.

Immunohistochemistry for Microglia

- Tissue Preparation: Mice are transcardially perfused with saline followed by 4%
 paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in
 a sucrose solution. Coronal sections are cut using a cryostat.
- Staining:
 - Sections are washed in phosphate-buffered saline (PBS).
 - Permeabilization is performed using PBS with Triton X-100.
 - Blocking of non-specific binding sites is done with a solution containing normal serum and bovine serum albumin (BSA).
 - Incubation with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
 - Washing followed by incubation with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
 - Nuclei are counterstained with DAPI.

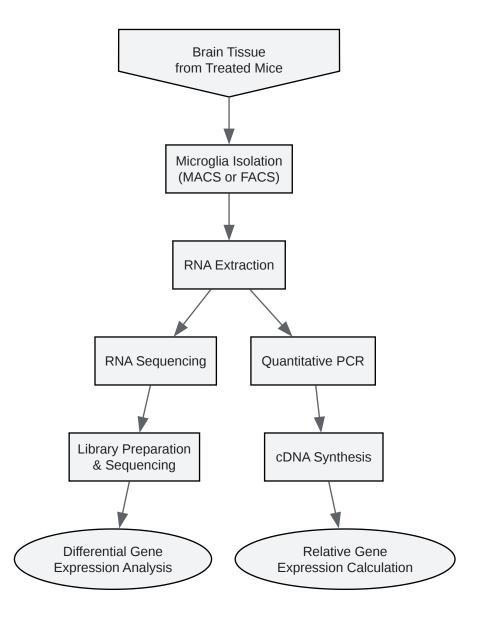


• Imaging and Analysis: Sections are mounted and imaged using a confocal or fluorescence microscope. The density and morphology of lba1-positive cells are quantified in specific brain regions, particularly around Aβ plaques.

Gene Expression Analysis (RNA Sequencing and qPCR)

- Microglia Isolation: Microglia can be isolated from brain tissue using methods such as Magnetic-Activated Cell Sorting (MACS) with CD11b microbeads or Fluorescence-Activated Cell Sorting (FACS).
- RNA Extraction and Sequencing: RNA is extracted from the isolated microglia, and its quality
 is assessed. For RNA sequencing, libraries are prepared and sequenced on a highthroughput sequencing platform.
- Quantitative PCR (qPCR): For targeted gene expression analysis, RNA is reverse-transcribed into cDNA. qPCR is performed using primers specific for genes of interest (e.g., lba1, Csf1r, Trem2, Tyrobp) and housekeeping genes for normalization.
- Data Analysis:
 - RNA-seq: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify upregulated and downregulated pathways.
 - qPCR: Relative gene expression is calculated using the delta-delta Ct method.





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Figure 3: Workflow for gene expression analysis in isolated microglia.

Future Directions and Clinical Development

Elixiron Immunotherapeutics is planning a Phase 2 clinical trial to evaluate the efficacy of **Enrupatinib** in patients with Alzheimer's disease.[1][5] This trial is expected to utilize Positron Emission Tomography (PET) imaging to assess changes in neuroinflammation as a key biomarker.[5] The development of specific PET tracers for CSF-1R, such as PMI04, will be crucial for monitoring target engagement and the therapeutic effects of **Enrupatinib** in the brain.[7]



Conclusion

Enrupatinib represents a promising, targeted approach for the treatment of neurodegenerative diseases by modulating microglial-driven neuroinflammation. Its ability to penetrate the brain and selectively inhibit CSF-1R has been validated in preclinical models of Alzheimer's disease, demonstrating positive effects on cognition and neuropathology. The favorable safety profile observed in early clinical studies further supports its continued development. The upcoming Phase 2 trial will be critical in establishing the therapeutic potential of **Enrupatinib** in patients and providing valuable insights into the role of CSF-1R inhibition in mitigating neurodegeneration.

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